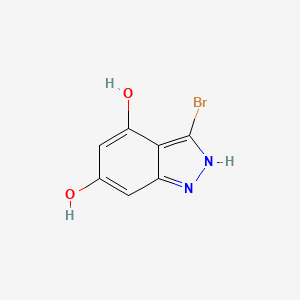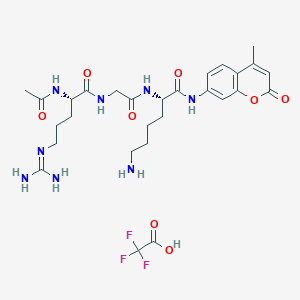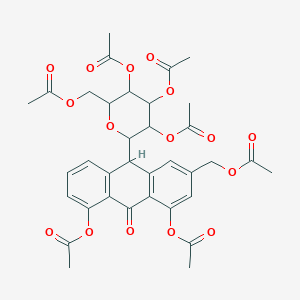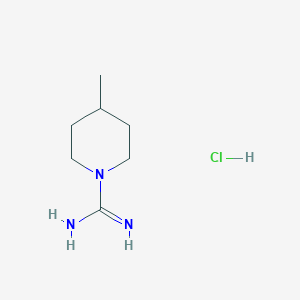
4-Methyl-piperidine-1-carboxamidine hydrochloride
Descripción general
Descripción
4-Methyl-piperidine-1-carboxamidine hydrochloride is a chemical compound with the CAS Number: 1185133-68-9 . It has a molecular weight of 177.68 .
Molecular Structure Analysis
The IUPAC name for this compound is 4-methyl-1-piperidinecarboximidamide hydrochloride . The InChI code for this compound is 1S/C7H15N3.ClH/c1-6-2-4-10 (5-3-6)7 (8)9;/h6H,2-5H2,1H3, (H3,8,9);1H .Chemical Reactions Analysis
While specific chemical reactions involving 4-Methyl-piperidine-1-carboxamidine hydrochloride are not available, 4-Methylpiperidine, a related compound, has been used as a deprotecting reagent for the removal of Fmoc group from amino acids during solid-phase peptide synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Methyl-piperidine-1-carboxamidine hydrochloride include a molecular weight of 177.68 . More detailed properties were not found in the sources I accessed.Aplicaciones Científicas De Investigación
Inhibitors of Soluble Epoxide Hydrolase
Researchers have identified 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, which were found to be essential for high potency and selectivity. This compound has shown robust effects on a serum biomarker, suggesting its potential for various disease models (Thalji et al., 2013).
Preparation of CGRP Receptor Inhibitor
The hydrochloride salt of a specific CGRP receptor antagonist, which shows potent activity, was synthesized using a convergent, stereoselective process. The study highlights the synthesis challenges and the potential of this compound in clinical settings (Cann et al., 2012).
Cannabinoid Receptor Antagonists
Research on pyrazole derivatives as cannabinoid receptor antagonists revealed structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity. These findings may aid in understanding and potentially treating harmful side effects of cannabinoids (Lan et al., 1999).
Novel Rho Kinase Inhibitor
A study on the synthesis of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a novel Rho kinase inhibitor, demonstrated a scalable and efficient process. This compound is under investigation for treating central nervous system disorders (Wei et al., 2016).
Anti-Acetylcholinesterase Activity
A series of piperidine derivatives were synthesized and evaluated for their anti-acetylcholinesterase activity, which is significant for understanding and developing treatments for dementia (Sugimoto et al., 1990).
Anti-HIV-1 Activity
Research on piperidine-4-carboxamide CCR5 antagonists revealed compounds with high metabolic stability and inhibitory activity against HIV-1, indicating potential for developing new treatments (Imamura et al., 2006).
Tubulin Inhibitor for Antiproliferative Agents
A new chemical class, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, was discovered as antiproliferative agents acting as tubulin inhibitors. This finding is crucial for developing cancer therapies (Krasavin et al., 2014).
Safety And Hazards
The safety information available indicates that 4-Methyl-piperidine-1-carboxamidine hydrochloride is an irritant . A related compound, Piperidine, is classified as a flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage .
Propiedades
IUPAC Name |
4-methylpiperidine-1-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3.ClH/c1-6-2-4-10(5-3-6)7(8)9;/h6H,2-5H2,1H3,(H3,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNOAFHPTPQUBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-piperidine-1-carboxamidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5E)-2-Mercapto-5-[(5-methoxy-1H-indol-3-YL)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B1451145.png)
![3-Bromo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1451147.png)
![5-Benzo[b]thiophen-3-ylmethylene-2-morpholin-4-yl-3,5-dihydro-imidazol-4-one](/img/structure/B1451149.png)

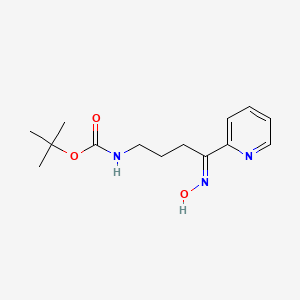

![7-((2-(trimethylsilyl)ethoxy)methyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B1451158.png)
![2-[(3-Hydroxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone](/img/structure/B1451159.png)
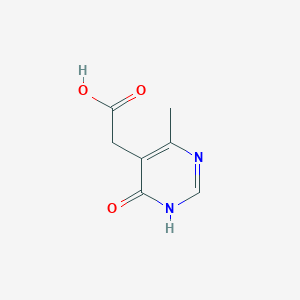
![[2-(Benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid](/img/structure/B1451161.png)
